molecular formula C15H15BrFN3O B6779511 N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide

Cat. No.: B6779511
M. Wt: 352.20 g/mol
InChI Key: LYLSSRALSQFLCE-UHFFFAOYSA-N
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Description

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclobutyl ring, a bromo-fluorophenyl group, and an imidazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced via a using a bromo-fluorophenyl boronic acid and a cyclobutyl halide.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a involving a suitable aldehyde and an amine.

    Final Coupling: The final step involves coupling the cyclobutyl-bromo-fluorophenyl intermediate with the imidazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-fluorobenzamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide is unique due to the presence of the cyclobutyl ring and the specific arrangement of the bromo-fluorophenyl and imidazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-2-methyl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O/c1-8-18-7-14(19-8)15(21)20-11-4-10(5-11)9-2-3-13(17)12(16)6-9/h2-3,6-7,10-11H,4-5H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSSRALSQFLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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